

# IUPAC name for 5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid

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## Compound of Interest

**Compound Name:** 5-methyl-2-(trifluoromethyl)furan-3-carboxylic Acid

**Cat. No.:** B094196

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An In-Depth Technical Guide to **5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid**

## Introduction

In the landscape of modern medicinal chemistry and drug development, fluorinated organic molecules have established an indispensable role. The strategic incorporation of fluorine or fluorine-containing moieties, such as the trifluoromethyl ( $\text{CF}_3$ ) group, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.<sup>[1]</sup> The trifluoromethyl group, in particular, is a powerful tool for medicinal chemists; it can enhance metabolic stability, increase lipophilicity, and modulate electronic properties to improve binding affinity and bioavailability.<sup>[1]</sup>

This guide focuses on **5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid**, a heterocyclic compound that combines the biologically relevant furan scaffold with the influential trifluoromethyl group. Furan derivatives are present in numerous natural products and pharmaceuticals, exhibiting a wide range of biological activities.<sup>[2][3]</sup> The presence of the carboxylic acid function at the 3-position provides a versatile handle for further chemical modification, making this molecule a valuable building block for the synthesis of complex chemical libraries and potential drug candidates.

This document serves as a technical resource for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the molecule's properties, a detailed representative synthesis protocol, robust methods for its structural characterization

and purity assessment, and a discussion of its potential applications, grounded in the principles of modern chemical science.

## Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the cornerstone of its application in research and development. The key identifiers and computed physicochemical properties for **5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid** are summarized below.

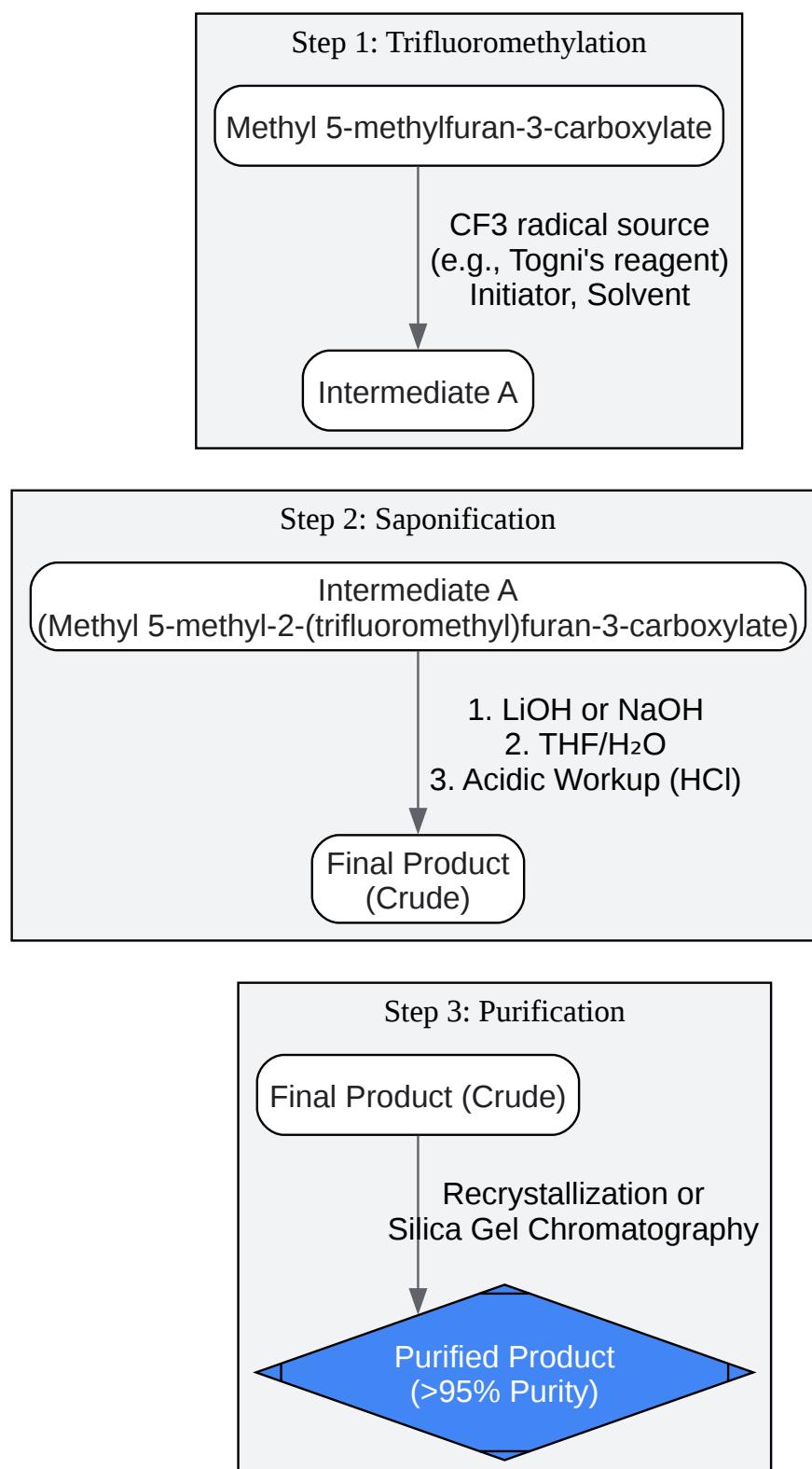
Property	Value	Source(s)
IUPAC Name	5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid	[4]
CAS Number	17515-74-1	[4]
Molecular Formula	C <sub>7</sub> H <sub>5</sub> F <sub>3</sub> O <sub>3</sub>	[4]
Molecular Weight	194.11 g/mol	[4]
Canonical SMILES	CC1=CC(=C(O1)C(F)(F)C(=O)O	[4]
InChIKey	NURNFMNHTHXTDS-UHFFFAOYSA-N	[4]
Computed LogP	1.8	[4]
Hydrogen Bond Donors	1	[4]
Hydrogen Bond Acceptors	3	[4]

## Synthesis and Purification

While numerous methods exist for the synthesis of substituted furans, a specific, peer-reviewed protocol for **5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid** is not readily available in foundational literature. Therefore, we present a representative, logical synthetic pathway based on established organometallic and heterocyclic chemistry principles. This multi-step approach is designed to be robust and adaptable.

The proposed synthesis begins with a commercially available, simpler furan derivative and introduces the required functional groups in a sequential, controlled manner. This approach exemplifies a common strategy in synthetic organic chemistry where molecular complexity is built systematically.

## Proposed Synthetic Workflow

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Caption: Proposed workflow for the synthesis and purification of the target compound.

## Detailed Experimental Protocol

This protocol is a representative methodology. Researchers should perform initial small-scale trials to optimize reaction conditions, such as temperature, reaction time, and stoichiometry.

**Expertise & Causality:** The choice of a trifluoromethyl radical source like Togni's reagent is based on its proven efficacy and milder reaction conditions compared to older, harsher methods. Saponification with a base like lithium hydroxide (LiOH) is a standard and reliable method for converting an ester to a carboxylic acid.<sup>[5]</sup> The final purification step is critical for removing unreacted starting materials and byproducts, ensuring the compound is suitable for downstream applications.

### Protocol Steps:

- Step 1: Synthesis of Methyl 5-methyl-2-(trifluoromethyl)furan-3-carboxylate (Intermediate A)
  - To a dry, nitrogen-flushed round-bottom flask, add methyl 5-methylfuran-3-carboxylate (1.0 eq).
  - Dissolve the starting material in a suitable anhydrous solvent (e.g., acetonitrile or dichloromethane).
  - Add the trifluoromethylating agent, such as Togni's reagent II (1.2 eq), and a radical initiator (e.g., AIBN or a photoredox catalyst system).
  - Stir the reaction mixture at the optimized temperature (ranging from room temperature to reflux, depending on the initiator) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
  - Upon completion, quench the reaction and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude intermediate by column chromatography on silica gel.
- Step 2: Saponification to **5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid**

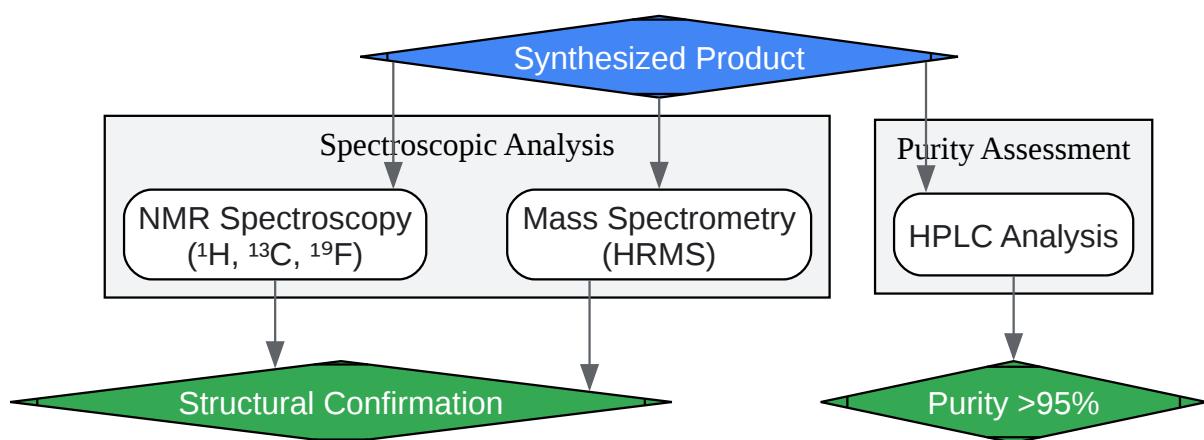
- Dissolve the purified Intermediate A (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
- Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 2.0 eq) and stir the mixture at room temperature. The hydrolysis of the ester should be monitored by TLC.
- Once the reaction is complete, remove the THF under reduced pressure.
- Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., diethyl ether or hexanes) to remove any non-acidic impurities.
- Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using dilute hydrochloric acid (e.g., 1 M HCl). A precipitate should form.
- Collect the solid product by vacuum filtration, washing with cold water.

- Step 3: Purification of the Final Product
  - The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product with high purity.
  - Alternatively, if the product is not sufficiently pure, it can be subjected to another round of column chromatography.
  - Dry the purified product under vacuum to remove residual solvents.

## Structural Characterization and Purity Analysis

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic and chromatographic techniques provides a self-validating system to ensure the material's integrity.

## Characterization Workflow



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Caption: Standard workflow for the analytical validation of the final compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules. For this compound, <sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F NMR spectra are all highly informative.

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to be relatively simple.
  - A singlet corresponding to the methyl (CH<sub>3</sub>) protons, likely in the range of  $\delta$  2.0-2.5 ppm.
  - A singlet for the furan ring proton (at C4), expected further downfield, likely  $\delta$  6.0-7.0 ppm.
  - A broad singlet for the carboxylic acid proton (-COOH), typically found far downfield ( $\delta$  > 10 ppm), which is exchangeable with D<sub>2</sub>O.
- <sup>13</sup>C NMR: The carbon spectrum will show seven distinct signals.
  - The methyl carbon (~ $\delta$  10-20 ppm).
  - Four signals for the furan ring carbons. The carbon attached to the CF<sub>3</sub> group (C2) will appear as a quartet due to C-F coupling.

- The trifluoromethyl ( $\text{CF}_3$ ) carbon, a quartet with a large coupling constant, typically in the range of  $\delta$  115-125 ppm.
- The carboxylic acid carbonyl carbon ( $\sim\delta$  160-170 ppm).
- $^{19}\text{F}$  NMR: This is a crucial experiment for any fluorine-containing compound.[\[6\]](#)
  - A single sharp signal is expected for the three equivalent fluorine atoms of the  $\text{CF}_3$  group. The chemical shift provides confirmation of the electronic environment.[\[7\]](#)[\[8\]](#) The absence of other fluorine signals confirms the regioselectivity of the synthesis.

## Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the molecular formula.[\[5\]](#)

- Expected Mass: The calculated exact mass is 194.0191 g/mol .[\[4\]](#) HRMS should provide a measured mass that matches this value to within a few parts per million (ppm).
- Fragmentation: Electron Ionization (EI) MS would likely show a prominent molecular ion peak ( $\text{M}^+$ ) and characteristic fragmentation patterns, such as the loss of -OH, -COOH, and potentially the  $\text{CF}_3$  group.

## High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for determining the purity of a final compound.

HPLC Protocol Parameter	Recommended Condition
Column	C18 reverse-phase, 4.6 x 150 mm, 5 $\mu$ m
Mobile Phase A	Water with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B	Acetonitrile with 0.1% of the same acid
Gradient	10% to 95% B over 15 minutes
Flow Rate	1.0 mL/min
Detection	UV at 254 nm
Injection Volume	10 $\mu$ L

Trustworthiness: A single, sharp peak in the HPLC chromatogram, accounting for >95% of the total integrated area, provides strong evidence of the compound's high purity, making it suitable for sensitive biological assays.

## Applications in Drug Discovery and Development

The structural motifs within **5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid** suggest its utility as a scaffold or building block in medicinal chemistry.

- Role of the Trifluoromethyl Group: The  $\text{CF}_3$  group is a bioisostere for several groups, including the methyl and isopropyl groups.<sup>[1]</sup> Its strong electron-withdrawing nature deactivates adjacent aromatic rings to oxidative metabolism, potentially increasing a drug's half-life. Its lipophilicity can also enhance membrane permeability and facilitate entry into cells.<sup>[1]</sup>
- The Furan Scaffold: The furan ring is a privileged structure in medicinal chemistry. It acts as a stable, aromatic linker and its oxygen atom can participate in hydrogen bonding with biological targets. Many furan-containing molecules have been investigated for antifungal, antibacterial, and anticancer activities.<sup>[2][3]</sup>
- The Carboxylic Acid Handle: The carboxylic acid at the 3-position is a key functional group. It can be readily converted into a wide array of other functionalities, such as esters, amides,

and ketones. This allows for the rapid generation of a library of analogs for structure-activity relationship (SAR) studies, a fundamental process in lead optimization. For instance, coupling the carboxylic acid with various amines can explore different binding pockets of a target protein.[9]

## Safety and Handling

Based on GHS classifications for this compound, appropriate safety precautions are mandatory.[4]

- Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
- Precautions:
  - Handle only in a well-ventilated area, preferably a chemical fume hood.
  - Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
  - Avoid breathing dust, fumes, or vapors.
  - In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.

## Conclusion

**5-methyl-2-(trifluoromethyl)furan-3-carboxylic acid** is a compound of significant interest for chemical and pharmaceutical research. Its unique combination of a furan core, a metabolically robust trifluoromethyl group, and a synthetically versatile carboxylic acid function makes it an attractive building block for the discovery of new bioactive molecules. This guide has provided a comprehensive technical overview, including its properties, a robust synthetic and characterization strategy, and an outline of its potential applications. By adhering to the detailed protocols and analytical workflows described herein, researchers can confidently synthesize, validate, and utilize this valuable compound in their discovery programs.

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